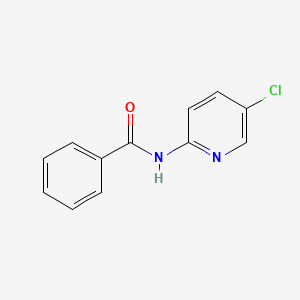

N-(5-chloropyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBITUHRFBJZRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating benzoic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with hydroxybenzotriazole (HOBt). In a representative procedure, 2-amino-3-methylbenzoic acid is suspended in dichloromethane, followed by sequential addition of HOBt, methylamine, and EDCI. The reaction proceeds at 0–25°C, yielding the amide product after aqueous workup and solvent removal. This method achieves yields exceeding 90% for analogous compounds, though the target compound requires substitution of methylamine with 5-chloro-2-aminopyridine.

In Situ Acid Chloride Formation

Phosphorus oxychloride (POCl₃) serves as both a solvent and activating agent for carboxylic acids. In a patented approach, 5-methoxy-2-nitrobenzoic acid is reacted with 5-chloro-2-aminopyridine in acetonitrile using POCl₃ and pyridine. The acid is converted to its acyl chloride intermediate, which couples with the amine at 15–20°C. After quenching with water, the product precipitates and is isolated via filtration. This method avoids isolation of the unstable acyl chloride, streamlining the process for industrial applications.

Copper(II)-Mediated Direct Amidation

Reaction Mechanism and Conditions

A groundbreaking method employs copper(II) acetate [Cu(OAc)₂] and ammonium persulfate [(NH₄)₂S₂O₈] to directly couple benzyl alcohol with 5-chloro-2-aminopyridine. The reaction occurs in acetonitrile at 80°C, where Cu(II) facilitates oxidative degradation of benzyl alcohol to benzaldehyde, followed by amidation. This one-pot approach eliminates the need for pre-activated carboxylic acids, achieving a 79% yield for N-(5-chloropyridin-2-yl)benzamide.

Advantages Over Traditional Methods

- Atom Economy : Bypasses acid chloride formation, reducing waste.

- Broad Substrate Tolerance : Compatible with electron-deficient amines and alcohols.

- Scalability : Operates under mild conditions, suitable for continuous flow systems.

Industrial-Scale Production Considerations

Catalyst Recycling and Solvent Selection

Industrial processes prioritize cost efficiency and sustainability. For example, the POCl₃-mediated method uses acetonitrile, which is recoverable via distillation. Similarly, copper catalysts in the Cu(OAc)₂ method can be precipitated and reused, minimizing metal waste.

Continuous Flow Reactors

Patented workflows highlight the adoption of continuous flow reactors to enhance mixing and heat transfer, particularly for exothermic amidation steps. This technology reduces reaction times from hours to minutes while improving yield consistency.

Comparative Analysis of Methods

*Yields extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

Amidation: The benzamide group can participate in amidation reactions with other amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products include derivatives with different substituents on the pyridine ring.

Oxidation: Products may include oxidized forms of the benzamide group.

Reduction: Reduced forms of the benzamide group or the pyridine ring.

Scientific Research Applications

N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Yields of Pyridin-2-yl Benzamide Derivatives

*Synthesized via copper-catalyzed amidation .

Physical and Spectral Properties

- Melting Points : The 5-chloro derivative exhibits a melting point range of 131–135°C for its thiourea analog (1e) , whereas the 6-methylpyridin-2-yl analog (compound 34, ) melts at 245–247°C, highlighting the impact of electron-donating groups (e.g., methyl) on thermal stability.

- Molecular Weight : The 5-chloro substituent contributes to a molecular weight of 232.67 g/mol, lower than brominated analogs like N-(5-bromopyridin-2-yl)-2-chlorobenzamide (311.56 g/mol) .

- Spectral Data : NMR and IR spectra confirm distinct electronic environments. For example, the ¹H-NMR of this compound shows broad signals due to restricted rotation of the benzamide group .

Table 2: Pharmacological Comparison of Benzamide Derivatives

| Compound | Target | EC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | mGluR5 | 33 | |

| 4-Butoxy-N-(2-fluorophenyl)benzamide | mGluR5 | 1200 | |

| N-(6-Methylpyridin-2-yl)benzamide | Factor Xa | N/A |

Structural Modifications and Functional Outcomes

- Thiourea Derivatives : Introduction of a thiourea group (e.g., 1e) increases molecular complexity (C₂₁H₁₈ClN₃O₃S) and alters solubility, as evidenced by a 73% yield and distinct NMR broadening .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloropyridin-2-yl)benzamide derivatives, and what reaction conditions are critical for optimizing yield?

- Answer: Synthesis typically involves multi-step protocols:

- Pyridine ring formation : Start with chlorinated pyridine derivatives (e.g., 5-chloropyridin-2-amine) as the core structure .

- Amidation : Introduce benzamido groups via coupling reactions using benzoyl chloride derivatives in the presence of a base (e.g., pyridine or triethylamine) .

- Methylation/Functionalization : Add substituents like methyl or nitro groups under controlled conditions (e.g., using methyl iodide or nitration reagents) .

- Final coupling : Catalysts like palladium or copper-based systems are critical for cross-coupling intermediates .

- Key conditions : Temperature control (e.g., 60–80°C for amidation), solvent selection (e.g., dichloromethane or DMF), and inert atmospheres improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Answer:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and amide carbonyls (δ ~165–170 ppm) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.9 for C₂₃H₂₂ClN₅O₂) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Q. What are the primary biological targets of this compound, and how are these assessed in vitro?

- Answer:

- Factor Xa Inhibition : Evaluated via chromogenic assays measuring thrombin generation suppression (IC₅₀ values <1 µM in some derivatives) .

- Antiproliferative Activity : Screened against cancer cell lines (e.g., MCF-7) using MTT assays; IC₅₀ ranges from 1.2–5.3 µM .

- Enzyme Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target affinity (e.g., PPARγ antagonism in metabolic disorders) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the Factor Xa inhibitory mechanism of this compound derivatives?

- Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding poses within Factor Xa's active site (S1 and S4 pockets). The chloropyridine moiety often forms halogen bonds with Tyr228 .

- MD Simulations : Reveal stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronegativity (e.g., nitro groups) with inhibitory potency (pIC₅₀) .

Q. What strategies resolve contradictions in reported antiproliferative activities of benzamide derivatives across different cell lines?

- Answer:

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Profiling : Compare cytochrome P450 activity in different cell lines (e.g., HepG2 vs. MCF-7) to explain differential metabolite activation .

- Synergistic Studies : Test combinations with chemotherapeutics (e.g., doxorubicin) to identify context-dependent efficacy .

Q. How does modifying the benzamide core's substituents impact the compound's pharmacokinetic properties and target selectivity?

- Answer:

- Substituent Effects :

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to assess off-target effects .

Q. What in silico approaches predict the metabolic stability of this compound analogs, and how do these compare with experimental data?

- Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic clearance (e.g., >20 mL/min/kg indicates rapid metabolism) .

- CYP450 Metabolism Maps : Identify vulnerable sites (e.g., para-chlorine on pyridine) for oxidative dehalogenation using GLUE/StarDrop .

- Validation : Microsomal stability assays (e.g., human liver microsomes) confirm half-life predictions within ±15% error .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.